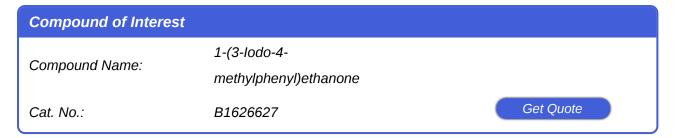


Mass Spectrometry of 1-(3-lodo-4-methylphenyl)ethanone: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry of **1-(3-lodo-4-methylphenyl)ethanone** and its structural analogs. Due to the limited availability of direct experimental data for **1-(3-lodo-4-methylphenyl)ethanone**, this guide presents a predicted fragmentation pattern based on the analysis of related compounds. This information is crucial for researchers working on the identification and characterization of iodinated organic compounds in various fields, including pharmaceutical development and environmental analysis.

Comparison of Mass Spectra

The mass spectrum of a compound provides a unique fingerprint based on its mass-to-charge ratio (m/z) and the fragmentation pattern of its molecular ion. Below is a comparison of the key mass spectral data for **1-(3-lodo-4-methylphenyl)ethanone** (predicted) and its commercially available analogs.

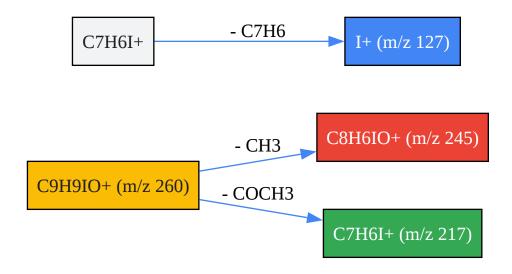


Compound	Molecular Formula	Molecular Weight (g/mol)	Key Mass Spectral Peaks (m/z) and their Interpretation
1-(3-lodo-4- methylphenyl)ethanon e	C ₉ H ₉ IO	260.07	Predicted: M ⁺ at m/z 260, [M-CH ₃] ⁺ at m/z 245, [M-COCH ₃] ⁺ at m/z 217, I ⁺ at m/z 127
1-(3- lodophenyl)ethanone	C ₈ H ₇ IO	246.04	M ⁺ at m/z 246, [M- CH₃] ⁺ at m/z 231[1]
1-(4- lodophenyl)ethanone	C ₈ H ₇ IO	246.05	M+ at m/z 246[2][3][4] [5]
1-(4- Methylphenyl)ethanon e	C ₉ H ₁₀ O	134.18	M ⁺ at m/z 134, [M- CH₃] ⁺ at m/z 119[6]
1-(3- Methylphenyl)ethanon e	C9H10O	134.18	M ⁺ at m/z 134, [M- CH₃] ⁺ at m/z 119[7]
1-(3,4- Dimethylphenyl)ethan one	C10H12O	148.20	M+ at m/z 148[8]

Predicted Fragmentation Pathway of 1-(3-lodo-4-methylphenyl)ethanone

The fragmentation of **1-(3-lodo-4-methylphenyl)ethanone** under electron ionization (EI) is expected to follow characteristic pathways for aromatic ketones and organoiodine compounds. The primary fragmentation events are predicted to be the loss of a methyl group ([M-CH₃]⁺) and the loss of an acetyl group ([M-COCH₃]⁺). The presence of iodine is expected to yield a prominent peak at m/z 127, corresponding to the iodine cation (I⁺).





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Caption: Predicted Fragmentation Pathway of 1-(3-lodo-4-methylphenyl)ethanone.

Experimental Protocols

Acquiring high-quality mass spectra is fundamental for accurate compound identification. The following outlines a general experimental workflow for the analysis of small organic molecules like **1-(3-lodo-4-methylphenyl)ethanone** using modern mass spectrometry techniques.

Sample Preparation

- Dissolution: Dissolve a small amount of the analyte (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture of both.
- Dilution: For high-resolution techniques like ESI-TOF, further dilute the sample to a final concentration of approximately 1-10 μg/mL to avoid detector saturation.

Mass Spectrometry Analysis

A variety of mass spectrometry techniques can be employed for the analysis. Electron lonization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for a broader range of molecules.

Typical Parameters for ESI-TOF Mass Spectrometry:

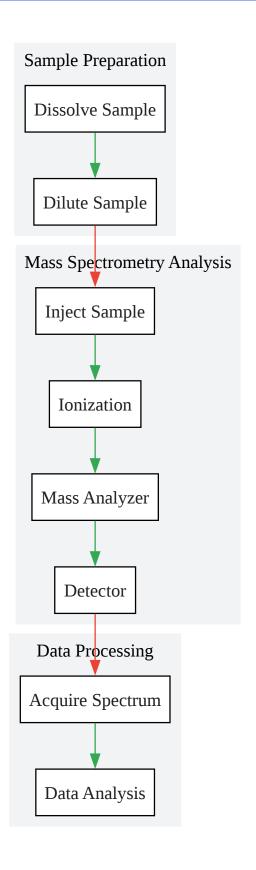


- Ionization Mode: Positive or negative, depending on the analyte's properties. For acetophenone derivatives, positive ion mode is generally effective.
- Capillary Voltage: 3.5 4.5 kV.[9]
- Nebulizer Gas (Nitrogen) Pressure: 0.4 1.0 bar.[9]
- Dry Gas (Nitrogen) Flow Rate: 4.0 8.0 L/min.[9]
- Dry Gas Temperature: 180 250 °C.[9]
- Mass Range: m/z 50 1500.[9]
- Data Acquisition: Data is typically acquired in profile mode to ensure high resolution.

Typical Parameters for GC-MS with Electron Ionization (EI):

- Ionization Energy: 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- GC Column: A non-polar or medium-polarity column (e.g., HP-5ms) is suitable for separating aromatic compounds.
- Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-300 °C.





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Caption: General Experimental Workflow for Mass Spectrometry.



Conclusion

This guide provides a foundational understanding of the expected mass spectral behavior of **1- (3-lodo-4-methylphenyl)ethanone** by comparing it with structurally similar compounds. The predicted fragmentation pattern and the outlined experimental protocols offer a valuable resource for researchers in the fields of analytical chemistry, drug discovery, and materials science, aiding in the identification and characterization of this and other related iodinated compounds. The selective identification of organic iodine compounds using techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS) can be a powerful tool for discovering new compounds in complex environmental and biological samples.[10][11]

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